molecular formula C21H26ClN3O B11356114 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B11356114
M. Wt: 371.9 g/mol
InChI Key: NPYVEWIXRQWELX-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Use of Catalysts: Employing catalysts to increase reaction efficiency.

    Controlled Reaction Conditions: Maintaining specific temperatures and pressures to ensure consistent product quality.

    Purification Techniques: Utilizing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Pharmacology: Investigated for its effects on neurotransmitter receptors and potential use in treating neurological disorders.

    Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • **2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylpiperazine moiety

Properties

Molecular Formula

C21H26ClN3O

Molecular Weight

371.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide

InChI

InChI=1S/C21H26ClN3O/c1-16-3-5-18(6-4-16)21(26)23-15-20(17-7-9-19(22)10-8-17)25-13-11-24(2)12-14-25/h3-10,20H,11-15H2,1-2H3,(H,23,26)

InChI Key

NPYVEWIXRQWELX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

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